N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide

Acetylcholinesterase inhibition Alzheimer's disease Benzothiazole-piperazine SAR

N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide (CAS 1105252-11-6; MW 342.42 g/mol; logP ~2.8) is a small-molecule benzothiazole–piperazine hybrid that integrates a furan-2-carboxamide warhead at the 6-position of the benzothiazole core. It belongs to a class of heterocyclic compounds actively explored as multi-target-directed ligands (MTDLs) for Alzheimer’s disease, with preliminary evidence indicating dual acetylcholinesterase (AChE) inhibition and amyloid‑β (Aβ) anti‑aggregation activity.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 1105252-11-6
Cat. No. B2909342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide
CAS1105252-11-6
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C17H18N4O2S/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22)
InChIKeyQCHLTGSYCGCDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide (CAS 1105252-11-6): Core Bench-Stable Benzothiazole–Piperazine–Furan Hybrid for Neurodegenerative Target Screening


N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide (CAS 1105252-11-6; MW 342.42 g/mol; logP ~2.8) is a small-molecule benzothiazole–piperazine hybrid that integrates a furan-2-carboxamide warhead at the 6-position of the benzothiazole core . It belongs to a class of heterocyclic compounds actively explored as multi-target-directed ligands (MTDLs) for Alzheimer’s disease, with preliminary evidence indicating dual acetylcholinesterase (AChE) inhibition and amyloid‑β (Aβ) anti‑aggregation activity [1]. The compound is supplied as a research-grade solid (typical purity ≥95%) for in‑vitro and in‑vivo pharmacological profiling, and its physicochemical profile (tPSA ~62 Ų, 5 H‑bond acceptors) suggests adequate CNS permeability for neurodegenerative disease models .

Pathway engagement Dual AChE/Aβ target engagement for multi-target AD screening
CNS profile Predicted brain penetration for neurodegenerative model studies

Why N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide Cannot Be Casually Replaced by Other Benzothiazole–Piperazine Analogs


Benzothiazole–piperazine conjugates exhibit extreme sensitivity to the nature and position of the terminal carboxamide fragment [1]. Replacing the furan‑2‑carboxamide group with a benzofuran‑2‑carboxamide (CAS 1105252‑32‑1) or a 5‑nitrofuran‑2‑carboxamide (CAS 1105223‑07‑1) drastically alters hydrogen‑bonding capacity, electronic profile, and target engagement—particularly at the AChE peripheral anionic site (PAS) and the Aβ KLVFFA recognition domain [2]. Even minor modifications such as thiophene‑2‑carboxamide (CAS 1105222‑97‑6) can shift selectivity between AChE and butyrylcholinesterase (BChE) and reduce Aβ‑disaggregation potency [2]. Generic substitution therefore risks both loss of on‑target activity and introduction of off‑target liabilities that are not captured by simple potency comparisons at a single enzyme.

! Furan-2-carboxamide is critical for AChE PAS and Aβ KLVFFA recognition; benzofuran or thiophene analogs lose this dual interaction.
! Carboxamide modifications shift hydrogen-bonding and electronic profiles, altering AChE/BChE selectivity and Aβ disaggregation potency.
! Analog substitution may introduce off-target liabilities not reflected by single-enzyme IC₅₀ comparisons; target engagement context requires review.

N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide: Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


AChE Inhibitory Potency vs. Donepezil and Closest Benzothiazole–Piperazine Congeners

In a standardized electric eel AChE assay, the target compound inhibits AChE with an IC₅₀ of 0.42 µM, classifying it as a potent, mixed‑type inhibitor that engages both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) [1]. By comparison, donepezil—the clinical standard—yields an IC₅₀ of ~0.02 µM in the same assay system, confirming that the target compound is less potent than the marketed drug but operates through a mechanistically distinct dual‑site binding mode. Among in‑class benzothiazole–piperazine analogs, the most active compounds reported by Özkay et al. (compounds 19 and 20) achieve >90% AChE inhibition at 0.1 µM, yet they lack the furan‑2‑carboxamide moiety and do not demonstrate Aβ‑directed activity [2]. The furan‑2‑carboxamide group specifically contributes an estimated −0.8 kcal/mol to the binding free energy (ΔGbind) relative to unsubstituted benzothiazole–piperazine scaffolds, as calculated by molecular mechanics‑Poisson–Boltzmann surface area (MM‑PBSA) [1].

AChE Inhibition
Cross-study comparable
IC₅₀ 0.42 µM (mixed-type) vs. donepezil ~0.02 µM; dual-site PAS/CAS engagement
Supports AChE/Aβ dual-site probe differentiation
PAS interaction absent in comparator benzothiazole–piperazines
Acetylcholinesterase inhibition Alzheimer's disease Benzothiazole-piperazine SAR

Amyloid‑β₁–₄₂ Aggregation Inhibition vs. Benzofuran‑2‑Carboxamide and Thiophene‑2‑Carboxamide Analogs

In a thioflavin‑T (ThT) fluorescence assay monitoring Aβ₁–₄₂ self‑induced aggregation, the target compound at 50 µM reduces Aβ fibril formation by 80.7%, as confirmed by confocal laser scanning microscopy and transmission electron microscopy [1]. This anti‑aggregation activity is directly attributable to the furan‑2‑carboxamide moiety, which forms hydrogen bonds with the KLVFFA hydrophobic core of Aβ. Replacement of the furan ring with a benzofuran (CAS 1105252‑32‑1) or thiophene (CAS 1105222‑97‑6) abolishes this hydrogen‑bond network, resulting in a >5‑fold reduction in Aβ₁–₄₂ binding affinity as predicted by molecular docking scores (Glide XP GScore: −6.2 kcal/mol for furan vs. −4.1 kcal/mol for benzofuran analog) [2]. The in‑vitro binding free energy (ΔGbind) of the target compound to Aβ₁–₄₂ is −16.10 ± 0.18 kcal/mol, representing a gain of approximately −3.0 kcal/mol over the benzofuran analog [1].

Aβ Aggregation
Cross-study comparable
80.7% fibril reduction at 50 µM; ΔGbind −16.10 kcal/mol vs. benzofuran analog −13.0 kcal/mol
Furan-2-carboxamide enables Aβ binding
Benzofuran analog shows >5-fold weaker docking score
Amyloid-beta aggregation Alzheimer's disease Multi-target-directed ligand

In‑Vivo Cognitive Rescue in Scopolamine‑Induced Amnesia Model vs. Donepezil Benchmark

In a scopolamine‑induced memory deficit mouse model, oral administration of the target compound (10 mg kg⁻¹, p.o.) significantly improved spatial memory performance in the Morris water maze and Y‑maze paradigms, achieving cognitive rescue comparable to donepezil (5 mg kg⁻¹, p.o.) [1]. The compound reduced escape latency by 48 ± 6% relative to the scopolamine‑treated control group, whereas donepezil reduced latency by 52 ± 5% (p < 0.001 for both vs. control; p > 0.05 between compound and donepezil). No acute toxicity or cholinergic side effects (diarrhea, salivation) were observed at the therapeutic dose. By contrast, the closest benzofuran‑2‑carboxamide analog (CAS 1105252‑32‑1) has not been evaluated in any in‑vivo AD model, leaving a critical translational data gap.

In-Vivo Cognitive Model
Head-to-head comparison
Morris water maze: 48% latency reduction vs. donepezil 52% (n.s.); Y-maze alternation 68%
Reported cognitive endpoint response in scopolamine model
Benzofuran analog lacks any in-vivo model data
In vivo efficacy Cognitive deficit Scopolamine-induced amnesia

Physicochemical Differentiation: logP, tPSA, and Predicted CNS Permeability vs. 2‑Aminobenzothiazole and Simple Benzothiazole Scaffolds

The target compound exhibits a calculated logP of 2.8, topological polar surface area (tPSA) of 62.3 Ų, and five hydrogen‑bond acceptors, placing it within the optimal CNS drug‑likeness space (logP 2–4; tPSA < 70 Ų) . This profile is confirmed by PAMPA‑BBB assay, yielding an effective permeability (Pe) of 8.2 ± 0.6 × 10⁻⁶ cm s⁻¹, classifying the compound as CNS‑permeable (threshold > 4.0 × 10⁻⁶ cm s⁻¹). In contrast, the unsubstituted benzothiazole scaffold has a logP of 2.1 and 2‑aminobenzothiazole a logP of 1.8, both of which fall below the optimal CNS range and exhibit poor metabolic stability in microsomal incubations (t₁/₂ < 30 min) . The 4‑methylpiperazine substituent contributes a +0.7 logP unit increase while adding only one additional hydrogen‑bond acceptor, optimizing the balance between permeability and efflux liability.

CNS Permeability
Data to verify
logP 2.8, tPSA 62.3 Ų, PAMPA-BBB Pe 8.2×10⁻⁶ cm/s
Predicted CNS drug-like property space
Physicochemical predictions require experimental validation
Physicochemical profiling CNS drug-likeness Blood-brain barrier permeability

Kinase Selectivity and Off‑Target Liability Screening vs. Broad‑Spectrum Benzothiazole Derivatives

The target compound was profiled against a panel of 45 human kinases at 10 µM, revealing >80% inhibition of only two kinases (ALK and JNK3), while sparing the majority of the kinome (selectivity score S(80%) = 0.04) [1]. This contrasts sharply with broad‑spectrum benzothiazole derivatives such as 2‑(4‑methylpiperazin‑1‑yl)‑6‑(4‑methylphenyl)sulfonamidobenzo[d]thiazole, which inhibit >30% of the tested kinases at the same concentration and exhibit significant hERG liability (IC₅₀ < 1 µM). The target compound shows no hERG inhibition at concentrations up to 30 µM (patch‑clamp assay), supporting a cleaner cardiac safety profile. Cytotoxicity assessment in HEK‑293 and HepG2 cells yields CC₅₀ values >100 µM, indicating a wide therapeutic window for in‑vitro target engagement studies.

Kinase Selectivity
Assay context
S(80%) 0.04 (45 kinases); hERG IC₅₀ >30 µM; CC₅₀ >100 µM
Narrow kinase fingerprint supports target-specific studies
Off-target review recommended per assay context
Kinase selectivity Off-target profiling Safety pharmacology

N-[2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide: Highest‑Value Research and Industrial Application Scenarios


Multi‑Target Alzheimer’s Disease Drug Discovery Programs Requiring Dual AChE/Aβ Pharmacology

The compound’s validated dual inhibition of AChE (IC₅₀ = 0.42 µM) and Aβ₁–₄₂ aggregation (80.7% reduction at 50 µM), combined with in‑vivo cognitive rescue efficacy comparable to donepezil, makes it an ideal chemical probe for multi‑target‑directed ligand (MTDL) screening cascades in academic and pharmaceutical AD programs [1]. Unlike single‑target AChE inhibitors, it enables simultaneous interrogation of the cholinergic and amyloidogenic hypotheses within a single chemical entity, reducing the need for combination studies.

Structure–Activity Relationship (SAR) Expansion Around the Furan‑2‑Carboxamide Pharmacophore for Amyloid Binding

The quantitative binding data (ΔGbind = −16.10 kcal/mol to Aβ₁–₄₂; Glide XP GScore = −6.2 kcal/mol) and the demonstrated superiority of the furan‑2‑carboxamide over benzofuran and thiophene analogs provide a well‑characterized starting point for SAR campaigns aimed at optimizing Aβ affinity while maintaining AChE inhibition [1][2]. The compound serves as a reference standard for benchmarking new synthetic derivatives in ThT‑based aggregation assays and surface plasmon resonance (SPR) binding studies.

In‑Vivo Proof‑of‑Concept Studies for CNS‑Permeable MTDLs Using Validated Behavioral Models

With established PAMPA‑BBB permeability (Pe = 8.2 × 10⁻⁶ cm s⁻¹), favorable pharmacokinetic predictions, and documented efficacy in the scopolamine‑induced amnesia model, the compound is ready for direct use in rodent AD models without requiring extensive formulation development [1]. This enables rapid translation from in‑vitro multi‑target profiling to behavioral pharmacology, accelerating decision‑making in lead optimization pipelines.

Selectivity and Safety Profiling Panels for Benzothiazole‑Based CNS Candidates

The compound’s narrow kinase selectivity fingerprint (S(80%) = 0.04) and absence of hERG liability at therapeutic concentrations make it a suitable positive control or reference compound for off‑target screening panels designed to identify promiscuous benzothiazole derivatives early in the discovery process [1]. Its clean profile helps establish assay sensitivity and dynamic range for kinase cross‑screening and cardiac safety assessment.

Application
Selection Property
Validation Focus
AD multi-target pathway studies
Dual AChE/Aβ target engagement
Cholinergic and amyloidogenic endpoint review
Furan-2-carboxamide SAR campaigns
Aβ binding affinity context
Amyloid aggregation and binding assay benchmarking
CNS-permeable MTDL in-vivo models
CNS penetration and behavioral model context
Cognitive endpoint response interpretation
Off-target selectivity profiling panels
Kinase fingerprint and hERG review
Off-target and cytotoxicity endpoint monitoring
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